molecular formula C19H26N4O3 B2442615 3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-(methoxymethyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one CAS No. 1340762-23-3

3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-(methoxymethyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2442615
CAS No.: 1340762-23-3
M. Wt: 358.442
InChI Key: RJACTZZAVQNVQK-UHFFFAOYSA-N
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Description

3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-(methoxymethyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one is a complex organic compound with a unique structure that includes a pyridyl group, a pyrimidinone core, and a pyrrolidinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-(methoxymethyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyridyl group:

    Construction of the pyrimidinone core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the pyrrolidinyl substituent: This step typically involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-(methoxymethyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrimidinone core can be reduced to form dihydropyrimidinone derivatives.

    Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the pyrimidinone core can yield dihydropyrimidinone derivatives.

Scientific Research Applications

3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-(methoxymethyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study enzyme mechanisms or cellular pathways.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-(methoxymethyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-(methoxymethyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one include:

    Omeprazole: A proton pump inhibitor with a similar pyridyl group.

    Lansoprazole: Another proton pump inhibitor with a similar core structure.

    Rabeprazole: A compound with similar functional groups and therapeutic applications.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-(methoxymethyl)-2-pyrrolidin-1-ylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-13-10-20-16(14(2)18(13)26-4)11-23-17(24)9-15(12-25-3)21-19(23)22-7-5-6-8-22/h9-10H,5-8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJACTZZAVQNVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2C(=O)C=C(N=C2N3CCCC3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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